molecular formula C23H17N3O2 B5202702 phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate

phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate

Cat. No.: B5202702
M. Wt: 367.4 g/mol
InChI Key: XDYGOWRWVSPTEN-UHFFFAOYSA-N
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Description

Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a quinoline moiety, which further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate typically involves multi-step reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by the introduction of the quinoline moiety through a series of cyclization and substitution reactions. The final step often involves the addition of a phenyl group to the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzimidazole and quinoline derivatives.

Scientific Research Applications

Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate can be compared with other benzimidazole and quinoline derivatives:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known for their antiparasitic activities.

    Quinoline Derivatives: Chloroquine and quinine are famous for their antimalarial properties.

Uniqueness

List of Similar Compounds

  • Albendazole
  • Mebendazole
  • Chloroquine
  • Quinine

Properties

IUPAC Name

phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O.H2O/c27-22(16-7-2-1-3-8-16)17-11-12-19-21(14-17)26-23(25-19)20-13-10-15-6-4-5-9-18(15)24-20;/h1-14H,(H,25,26);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYGOWRWVSPTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=NC5=CC=CC=C5C=C4.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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